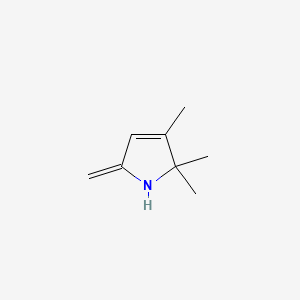

2,2,3-trimethyl-5-methylidene-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

2,2,3-trimethyl-5-methylidene-1H-pyrrole |

InChI |

InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5,9H,2H2,1,3-4H3 |

InChI Key |

MMDYZILOZOZKLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C)NC1(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Construction of 2,2,3 Trimethyl 5 Methylidene 1h Pyrrole

Adaptation of Established Pyrrole (B145914) Synthetic Protocols for 2,2,3-trimethyl-5-methylidene-1H-pyrrole

Established methods for pyrrole synthesis, while powerful, require significant adaptation to yield the specific substitution pattern of this compound. The primary challenges lie in the construction of the tetrasubstituted heterocyclic core and the introduction of the reactive methylidene functionality.

Classical name reactions provide the foundational routes to the pyrrole nucleus through the condensation of acyclic precursors. rsc.orgwikipedia.org Their application to the target molecule depends on the availability of suitably substituted starting materials.

The Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, stands as one of the most direct and versatile methods for pyrrole formation. wikipedia.orgresearchgate.net For the synthesis of the 2,2,3-trimethyl-5-methyl core, a hypothetical reaction would involve the cyclization of 3,4,4-trimethylhexane-2,5-dione with an ammonia source. The primary product of this reaction would be 2,2,3,5-tetramethyl-2H-pyrrole or its tautomer, 2,2,3,5-tetramethyl-1H-pyrrole. The subsequent conversion of the C5-methyl group into a methylidene group would require a post-cyclization functionalization step, such as allylic halogenation followed by elimination.

The Knorr pyrrole synthesis utilizes the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org Adapting this method would necessitate the in-situ preparation of 3-amino-3-methylbutan-2-one. The reaction of this α-amino-ketone with a specialized β-dicarbonyl compound would be required to install the remaining atoms of the ring. The complexity of the required precursors makes this a challenging route for achieving the desired substitution pattern. wikipedia.orgepa.gov

The Hantzsch pyrrole synthesis is another classical method, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgtaylorandfrancis.com The construction of the this compound core via this route would require highly specific and potentially unstable starting materials, such as 1-halo-3,3-dimethylbutan-2-one. The multi-component nature of this reaction often leads to challenges in controlling regioselectivity, particularly with heavily substituted reactants. wikipedia.orgresearchgate.net

For any adapted condensation strategy, particularly the plausible Paal-Knorr approach, the optimization of reaction parameters is critical to maximizing the yield of the desired polysubstituted pyrrole. rsc.org Key variables include the choice of catalyst, solvent, temperature, and reagent ratios. Acid catalysts, ranging from protic acids (e.g., acetic acid, p-TsOH) to Lewis acids (e.g., FeCl₃, ZrCl₄), are commonly employed to facilitate the cyclization and dehydration steps. organic-chemistry.orgalfa-chemistry.commdpi.com Solvent selection can influence reaction rates and solubility of intermediates, with options ranging from traditional organic solvents to more sustainable media like water or ionic liquids. taylorandfrancis.comresearchgate.net

Table 1: Hypothetical Optimization of Paal-Knorr Synthesis for a Polysubstituted Pyrrole Core

This table illustrates potential optimization parameters for the synthesis of a 2,2,3,5-tetramethylpyrrole precursor via a Paal-Knorr type reaction, based on general findings in the literature.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Acetic Acid (stoichiometric) | Ethanol | Reflux | 12 | 45 |

| 2 | p-TsOH (10) | Toluene | 110 | 8 | 60 |

| 3 | FeCl₃ (5) | Dichloromethane | 40 | 6 | 75 |

| 4 | ZrCl₄ (10) | Acetonitrile | 80 | 4 | 82 |

| 5 | L-proline (20) rsc.org | Acetic Acid | Reflux | 5 | 88 |

| 6 | None (Microwave) researchgate.net | None | 150 | 0.25 | 70 |

Cyclization and Condensation Approaches (e.g., Paal-Knorr, Knorr, Hantzsch Variants)

Investigations into Stereochemical Control and Regioselectivity

Stereochemical Control: The target molecule, this compound, does not possess any chiral centers. Therefore, considerations of stereochemical control are not applicable to the final product.

Regioselectivity: The control of regioselectivity is a significant challenge in pyrrole synthesis, particularly when using unsymmetrical starting materials in methods like the Knorr and Hantzsch syntheses. epa.govnih.gov For the Paal-Knorr synthesis of the target's core, the hypothetical precursor 3,4,4-trimethylhexane-2,5-dione is symmetrical with respect to its carbonyl groups, which circumvents the issue of regioselectivity during the initial ring formation. The primary regiochemical challenge would arise during the post-cyclization functionalization to introduce the C5-methylidene group, where reactions must be selective for the C5-methyl position over the C3-methyl group.

Cycloaddition reactions offer powerful and often highly regioselective methods for constructing five-membered heterocyclic rings. nih.govnih.gov

The Van Leusen pyrrole synthesis is a prominent example of a [3+2] cycloaddition, reacting a tosylmethyl isocyanide (TosMIC) with a Michael acceptor (an activated alkene). nih.govnih.gov This method is one of the most convenient for synthesizing pyrrole heterocycles. nih.gov To directly form the this compound ring system, a highly complex and specifically substituted Michael acceptor would be required. A more practical approach would involve the synthesis of a simpler pyrrole intermediate followed by subsequent alkylation and functionalization. For instance, the reaction of TosMIC with an appropriately substituted α,β-unsaturated ketone could yield a 3,4-disubstituted pyrrole, which would then require extensive modification to arrive at the target structure. nih.gov

Table 2: Representative Substrates in Van Leusen Pyrrole Synthesis

This table shows examples of Michael acceptors used in the Van Leusen reaction to produce various substituted pyrroles.

| Michael Acceptor Type | Resulting Pyrrole Substitution Pattern | Reference |

| α,β-Unsaturated Esters | 3-Aryl-4-alkoxycarbonyl-pyrroles | nih.gov |

| α,β-Unsaturated Ketones | 3-Aryl-4-acyl-pyrroles | nih.gov |

| Nitroalkenes | 3-Aryl-4-nitro-pyrroles | nih.gov |

| Vinyl Sulfones | 3-Substituted-4-sulfonyl-pyrroles | nih.gov |

| Vinyl Azides | 2,3,4-Trisubstituted pyrroles | researchgate.net |

Advanced Cycloaddition Chemistry for Pyrrole Ring Formation

Intermolecular and Intramolecular Cyclization Pathways

Intermolecular Pathways: The condensation and cycloaddition reactions discussed above (Paal-Knorr, Hantzsch, Van Leusen) are all examples of intermolecular pathways, where two or more distinct molecules combine to form the final heterocyclic ring. These methods are often versatile but can present challenges in controlling regioselectivity and may require careful control of stoichiometry. wikipedia.orgtandfonline.com

Intramolecular Pathways: In contrast, intramolecular cyclization involves a single precursor molecule that contains all the necessary atoms and functional groups for ring formation. mdpi.com Such strategies can offer superior control over regiochemistry. A hypothetical intramolecular route to the target pyrrole could involve the cyclization of an appropriately substituted N-propargylamine or a related intermediate. organic-chemistry.org For instance, a gold- or palladium-catalyzed cycloisomerization of an alkyne tethered to an amino group could be envisioned. mdpi.comnih.govacs.org Similarly, intramolecular radical cyclizations have been used to form fused pyrrole systems and could potentially be adapted for the synthesis of single-ring structures. beilstein-journals.org This approach would depend on the successful synthesis of a complex acyclic precursor poised for cyclization.

Development of Novel Synthetic Routes to this compound

Multi-Component Reactions for Efficient Assembly

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, represent a highly efficient and atom-economical approach to complex molecules. orientjchem.org For the synthesis of a polysubstituted pyrrole core, MCRs are particularly attractive as they can rapidly generate structural diversity from simple starting materials. rsc.org

While a specific MCR for this compound is not described, established MCRs for pyrrole synthesis, such as variations of the Hantzsch or Paal-Knorr syntheses, could be adapted. semanticscholar.orgresearchgate.net A hypothetical MCR could involve the condensation of a 1,4-dicarbonyl precursor, an amine, and other components designed to install the required trimethyl substitution pattern. rsc.org The final methylidene group would likely be introduced in a subsequent step. The use of catalysts like B(C₆F₅)₃ has been shown to facilitate MCRs leading to highly functionalized pyrroles. rsc.org

Table 1: Overview of Selected Multi-Component Reactions for Pyrrole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hantzsch-type | β-enaminone, α-haloketone | Typically thermal or acid-catalyzed | Substituted pyrroles | researchgate.net |

| Paal-Knorr-type | 1,4-dicarbonyl compound, primary amine | Acidic conditions | N-substituted pyrroles | semanticscholar.org |

| B(C₆F₅)₃-catalyzed | Vicinal tricarbonyl compounds, enamines, nucleophiles | B(C₆F₅)₃ | 5α-functionalized pyrroles | rsc.org |

| Catalyst-free | Primary amines, alkyl acetoacetates, fumaryl (B14642384) chloride | Solvent- and catalyst-free | Pentasubstituted pyrroles | researchgate.net |

This table presents general methodologies that could be adapted for the synthesis of a precursor to the target compound.

Catalytic Approaches for Dehydrogenation and Functionalization

Catalytic methods offer powerful tools for the synthesis and modification of heterocyclic rings. A potential strategy for forming the pyrrole core involves the catalytic dehydrogenation of a corresponding pyrrolidine (B122466) precursor. Recent advancements have demonstrated that borane (B79455) catalysts, such as B(C₆F₅)₃, can effectively dehydrogenate pyrrolidines to pyrroles without requiring the presence of activating electron-withdrawing groups. acs.org This approach could be valuable for creating the aromatic pyrrole ring from a more readily accessible saturated analogue.

Furthermore, catalytic functionalization of a pre-formed 2,2,3-trimethyl-1H-pyrrole could be employed to introduce functionality at the 5-position, priming it for conversion to the methylidene group. researchgate.net

Strategies for Introducing and Modifying the Methylidene Moiety at Position 5

The exocyclic methylidene group at the C5 position is a key structural feature. Its introduction would likely be the final step in the synthesis, starting from a stable 5-substituted pyrrole precursor. A common and effective method for this transformation is the Vilsmeier-Haack reaction to introduce a formyl group at the 5-position, followed by an olefination reaction.

The Vilsmeier-Haack reaction on a 2,2,3-trimethyl-1H-pyrrole would yield 2,2,3-trimethyl-1H-pyrrole-5-carbaldehyde. This intermediate could then undergo a Wittig reaction with a suitable phosphorus ylide (e.g., methylenetriphenylphosphorane) to generate the desired 5-methylidene double bond. researchgate.net Alternative olefination methods, such as the Horner-Wadsworth-Emmons or Peterson olefination, could also be considered. Another potential route involves the rearrangement of a methylene-dihydropyrrole intermediate, which can be formed through radical-mediated cyclization of appropriately designed oxime ethers. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles is crucial for developing sustainable synthetic processes. uniroma1.it This involves using safer solvents, reducing energy consumption, and minimizing waste.

Solvent-Free and Aqueous Reaction Media Investigations

Performing reactions in water or under solvent-free conditions significantly reduces the environmental impact of a synthesis by eliminating the use of volatile organic compounds. researchgate.net Several synthetic methods for pyrroles have been successfully adapted to these conditions. semanticscholar.org For instance, the Paal-Knorr condensation can be carried out efficiently under solvent-free conditions, often with catalytic amounts of an acid. lookchem.com The synthesis of various pyrrole derivatives has been achieved in aqueous media, with the precipitation of the product from the reaction mixture often driving the reaction to completion. researchgate.netnih.gov Such methodologies would be highly desirable for the synthesis of the target compound's precursors. researchgate.net

Microwave-Assisted and Ultrasound-Promoted Synthetic Enhancements

Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) has been successfully applied to various pyrrole syntheses, including palladium-catalyzed intramolecular couplings and multi-component reactions. rsc.orgmdpi.com The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. jmest.org Similarly, ultrasound promotes reactions through acoustic cavitation, which can improve mass transfer and activate reacting species, making it a valuable technique for heterogeneous reactions. nih.gov The application of these energy sources could significantly enhance the efficiency and environmental profile of a synthetic route to this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,3-trimethyl-1H-pyrrole |

| 2,2,3-trimethyl-1H-pyrrole-5-carbaldehyde |

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) |

| Methylenetriphenylphosphorane |

Based on a comprehensive review of the scientific literature, there is no specific information available on the chemical compound “this compound.” Consequently, the generation of an article detailing its synthetic methodologies, atom economy, and mechanistic investigations, as per the provided outline, cannot be fulfilled.

Extensive searches of chemical databases and scholarly articles did not yield any publications describing the synthesis or characterization of this specific pyrrole derivative. The unique substitution pattern, featuring a gem-dimethyl group at the C2 position, a methyl group at the C3 position, and an exocyclic double bond at the C5 position, suggests it is a highly specialized or novel compound for which synthetic routes have not been publicly reported.

While general methods for the synthesis of substituted pyrroles are well-documented, such as the Paal-Knorr synthesis, Knorr pyrrole synthesis, and various metal-catalyzed reactions, applying these to a hypothetical synthesis of this compound would be speculative. wikipedia.orgorganic-chemistry.orgrgmcet.edu.inuomustansiriyah.edu.iq Such an approach would not be based on established research for this specific molecule and would therefore violate the principles of scientific accuracy.

Without established synthetic routes, it is impossible to discuss aspects such as atom economy, reaction efficiency, or the elucidation of reaction mechanisms through kinetic, isotopic, or computational studies for this compound. These analyses are contingent upon published, peer-reviewed experimental and theoretical data, which is currently absent for this compound.

Therefore, the requested article cannot be generated due to the lack of foundational scientific information on the subject compound.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies Applied to 2,2,3 Trimethyl 5 Methylidene 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique used to determine the structure of organic compounds. Different types of NMR experiments provide specific information about the molecule's framework.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships:2D NMR techniques are employed to establish correlations between different nuclei and provide a more detailed structural picture.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, indicating which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is important for determining the stereochemistry of the molecule.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation:In MS/MS, ions of a specific mass-to-charge ratio are selected and then fragmented further. The resulting fragmentation pattern provides valuable information about the structure of the original molecule, as different bonds will break under specific conditions. Analysis of the fragmentation of 2,2,3-trimethyl-5-methylidene-1H-pyrrole would help to confirm the connectivity of the different substituent groups.

Without published experimental data for this compound, any discussion of its spectroscopic and diffraction-based characterization would be purely hypothetical. The scientific process requires empirical evidence to support structural claims, and in this case, such evidence is not available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for the purity assessment of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides data on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming its identity.

The electron ionization (EI) mass spectrum of this compound is predicted to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation patterns are influenced by the stability of the resulting carbocations and neutral fragments. nih.govwhitman.edu The pyrrole (B145914) ring and its substituents dictate the primary cleavage pathways.

Key predicted fragmentation pathways for this compound include:

Loss of a methyl group (-CH₃): A prominent fragment resulting from the cleavage of one of the trimethyl substituents, leading to a stable cation. This would be observed at an m/z value of M-15.

Loss of H₂CN: Fragmentation of the pyrrole ring itself can lead to the expulsion of a neutral H₂CN radical, a known fragmentation pattern for pyrrolic compounds.

Retro-Diels-Alder (RDA) type reaction: The pyrrole ring can undergo ring cleavage, leading to characteristic fragments.

Cleavage related to the methylidene group: The exocyclic double bond can also be a site of fragmentation.

The fragmentation pattern is a unique fingerprint of the molecule, and its analysis allows for the confirmation of the compound's structure. acs.org The relative abundance of these fragments provides further insight into the stability of different parts of the molecule. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment | m/z Value (relative to M⁺) | Potential Origin |

| [C₈H₁₃N]⁺ (Molecular Ion) | M⁺ | Ionization of the parent molecule |

| [C₇H₁₀N]⁺ | M-15 | Loss of a methyl radical (•CH₃) |

| [C₇H₁₁]⁺ | M-26 | Loss of a CN radical |

| [C₆H₈N]⁺ | M-27 | Loss of an ethylene (B1197577) molecule from the pyrrole ring |

| Further fragmentation products | < M-27 | Subsequent fragmentation of the primary fragment ions |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govacs.org

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific functional groups. researchgate.net

N-H Stretch: A moderate to strong band is anticipated in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the pyrrole ring. The exact position and shape of this band can be influenced by hydrogen bonding in the condensed phase.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl groups are expected to appear in the 2850-3000 cm⁻¹ region. Aromatic-like C-H stretching from the pyrrole ring may also be observed.

C=C Stretches: Stretching vibrations of the carbon-carbon double bonds within the pyrrole ring and the exocyclic methylidene group are predicted to occur in the 1600-1680 cm⁻¹ range. These bands are often of medium to strong intensity.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the pyrrole ring typically appears in the 1250-1350 cm⁻¹ region.

C-H Bends: Bending vibrations of the C-H bonds of the methyl and methylidene groups will be present in the 1350-1480 cm⁻¹ (for methyl) and lower frequency regions.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Pyrrole N-H |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl C-H |

| C=C Stretch | 1600 - 1680 | Pyrrole Ring and Methylidene C=C |

| C-H Bend (Methyl) | 1350 - 1480 | Methyl C-H |

| C-N Stretch | 1250 - 1350 | Pyrrole C-N |

Raman spectroscopy provides complementary information to FT-IR. acs.org While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds. For this compound, Raman spectroscopy would be advantageous for observing the C=C stretching vibrations of the pyrrole ring and the methylidene group, which are expected to give strong Raman signals. The symmetric vibrations of the trimethyl-substituted ring would also be more prominent in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield the precise atomic coordinates of each atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. This data would confirm the planar or near-planar geometry of the pyrrole ring, the stereochemistry of the substituents, and the conformation of the entire molecule in the solid state.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Information on hydrogen bonding, π-π stacking, and other non-covalent interactions in the crystal packing. |

Molecules can sometimes crystallize in more than one distinct crystal structure, a phenomenon known as polymorphism. These different crystalline forms, or polymorphs, can exhibit different physical properties. For a molecule like this compound, conformational polymorphism could arise from different arrangements of the methyl groups or slight variations in the planarity of the ring system.

The analysis of the crystal packing would reveal how the molecules are arranged in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding (involving the N-H group) and van der Waals interactions. Understanding the crystal packing is crucial as it can influence properties like solubility and melting point. The specific arrangement of molecules can provide insights into potential intermolecular interactions that may be relevant to the material's bulk properties.

In-depth Search Reveals No Specific Theoretical or Computational Studies on this compound

Despite a comprehensive search for scientific literature, no specific theoretical or computational studies focusing on the chemical compound this compound were found. As a result, the generation of a detailed article adhering to the requested scientific accuracy and data is not possible at this time.

The search results yielded information on the broader class of pyrrole derivatives and general computational chemistry methodologies. However, no scholarly articles, datasets, or computational findings were available for the specific molecule of interest. The creation of a scientifically accurate article, complete with the requested data tables and detailed research findings, requires a foundation of existing peer-reviewed research. Without such source material, any attempt to generate the specified content would involve speculation and fabrication of data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article, structured around the provided outline for "Theoretical and Computational Studies of this compound," cannot be produced. Further research in the field of computational chemistry may address this specific compound in the future, at which point such an analysis would become feasible.

Table of Compounds Mentioned

Theoretical and Computational Studies of 2,2,3 Trimethyl 5 Methylidene 1h Pyrrole

Reactivity Prediction and Mechanistic Modeling

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules. Through the simulation of electronic structure and energy landscapes, it is possible to forecast how a molecule like 2,2,3-trimethyl-5-methylidene-1H-pyrrole will interact with other reagents, which parts of the molecule are most likely to react, and the energy required for these reactions to occur.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile (electron donor). youtube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile (electron acceptor). youtube.com The energy and geometry of these orbitals are key indicators of chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized over the π-system of the pyrrole (B145914) ring and the exocyclic methylidene group. This electron-rich region is therefore the most probable site for electrophilic attack. The LUMO, on the other hand, would also be distributed across the conjugated system, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Interactive Table: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -5.25 | Indicates strong nucleophilic character; site of electrophilic attack. |

| LUMO | -0.40 | Indicates potential for accepting electrons; site of nucleophilic attack. |

| HOMO-LUMO Gap | 4.85 | Suggests moderate kinetic stability and reactivity. |

Computational methods, particularly Density Functional Theory (DFT), are employed to model the step-by-step pathways of chemical reactions. These simulations map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. A key parameter obtained from these simulations is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. researchgate.net A lower activation energy corresponds to a faster reaction rate.

For this compound, a likely reaction is electrophilic addition at the exocyclic C5-methylidene carbon, which is part of the electron-rich π-system. Computational modeling can determine the precise mechanism, whether it is a one-step or multi-step process, and calculate the activation energies for each step. For instance, the protonation of the methylidene carbon would lead to a stabilized tertiary carbocation, and simulations could quantify the energy barrier for this process.

Interactive Table: Hypothetical Activation Energies for Electrophilic Addition

| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Predicted Rate |

|---|---|---|

| Protonation at C4 | 25.5 | Slow |

| Protonation at C5-methylidene | 12.0 | Fast |

The distribution of electrons within a molecule is not uniform and dictates its electrostatic potential and reactivity. Computational analysis can quantify the partial charge on each atom, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) centers. Pyrrole and its derivatives are known to be electron-rich aromatic systems, making them highly reactive towards electrophiles. uobaghdad.edu.iqpharmaguideline.com The presence of three electron-donating methyl groups in this compound is expected to further increase the electron density of the ring, enhancing its nucleophilicity. researchgate.net

Global reactivity descriptors, such as chemical potential, hardness, and the electrophilicity and nucleophilicity indices, can be calculated to provide a quantitative measure of a molecule's reactivity. pku.edu.cn These indices are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Interactive Table: Predicted Reactivity Descriptors

| Descriptor | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|

| Electrophilicity Index (ω) | 1.65 | Moderate electrophile. |

| Nucleophilicity Index (N) | 3.80 | Strong nucleophile. |

Computational Prediction and Validation of Spectroscopic Data

Computational quantum chemistry is a vital tool for predicting and interpreting spectroscopic data. By calculating the properties related to nuclear and electronic structure, it is possible to generate theoretical spectra (NMR, IR, Raman) that can be compared with experimental results to confirm the identity and structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, often using DFT methods like B3LYP, can accurately predict the ¹H and ¹³C chemical shifts and coupling constants. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing the calculated spectrum with an experimental one is a powerful method for structural assignment and verification. For this compound, distinct signals would be predicted for the three methyl groups, the vinylic protons of the methylidene group, the remaining ring proton, and the N-H proton.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-H | 7.85 | - |

| C2 | - | 145.2 |

| C2-CH₃ (x2) | 1.25 | 25.1 |

| C3 | - | 130.8 |

| C3-CH₃ | 2.10 | 12.5 |

| C4-H | 5.90 | 110.3 |

| C5 | - | 140.5 |

| C5=CH₂ | 4.95, 5.15 | 105.6 |

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and other motions of the atoms. psu.eduresearchgate.net The calculated frequencies and their intensities can be used to generate a theoretical vibrational spectrum. nih.gov This is invaluable for assigning the peaks in an experimental spectrum to specific functional groups and vibrational modes. For this compound, characteristic vibrational frequencies would be predicted for the N-H stretch, C-H stretches of the methyl and methylidene groups, the C=C stretch of the exocyclic double bond, and various C-N and C-C stretching and bending modes of the pyrrole ring.

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3450 | Medium (IR) |

| C-H Stretch (sp³, methyl) | 2960-2870 | Strong (IR, Raman) |

| C-H Stretch (sp², ring/vinyl) | 3100-3010 | Medium (IR, Raman) |

| C=C Stretch (methylidene) | 1650 | Medium (Raman) |

| C=C Stretch (ring) | 1580 | Strong (Raman) |

| N-H Bend | 1410 | Medium (IR) |

| C-H Bend (methyl) | 1460, 1375 | Strong (IR) |

Reactivity Profiles and Transformation Pathways of 2,2,3 Trimethyl 5 Methylidene 1h Pyrrole

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Nucleus

The reactivity of the pyrrole ring is fundamentally governed by its aromatic character and the electron-donating nature of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the five-membered ring, creating a π-electron-rich system that is highly activated towards electrophilic attack. pearson.com Conversely, this electron-rich nature makes the pyrrole nucleus generally unreactive towards nucleophiles unless strong electron-withdrawing groups are present to deactivate the ring. onlineorganicchemistrytutor.com

Regioselective Functionalization of the Pyrrole Ring

In typical 1H-pyrroles, electrophilic aromatic substitution occurs preferentially at the C2 or C5 positions (α-positions). This regioselectivity is attributed to the superior resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during α-attack, which allows for the positive charge to be delocalized over three atoms, including the nitrogen. onlineorganicchemistrytutor.comquora.com Attack at the C3 or C4 positions (β-positions) results in a less stable intermediate where the charge is delocalized over only two carbon atoms. quora.com

For 2,2,3-trimethyl-5-methylidene-1H-pyrrole, the substitution pattern significantly alters the expected regioselectivity. The C2, C3, and C5 positions are fully substituted. Consequently, the only available position for a standard electrophilic aromatic substitution reaction is C4. Therefore, functionalization of the pyrrole nucleus via this pathway is predicted to be highly regioselective, yielding exclusively C4-substituted products.

Influence of Trimethyl Substituents on Ring Reactivity

The three methyl groups attached to the pyrrole nucleus have a pronounced electronic and steric influence on its reactivity.

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack compared to unsubstituted pyrrole. This heightened reactivity suggests that reactions at the C4 position could proceed under milder conditions than those required for less substituted pyrroles.

Steric Effects: The presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance. This steric bulk would likely shield the adjacent C3-methyl group and the nitrogen atom from direct attack by bulky reagents. While electrophilic attack at C4 is electronically favored as the only available site, severe steric crowding from the adjacent C3-methyl and C5-methylidene groups could potentially hinder the approach of very large electrophiles, possibly reducing reaction rates or requiring more forcing conditions compared to a less hindered C4 position. The Thorpe-Ingold effect, or gem-dimethyl effect, is known to influence cyclization rates by altering bond angles and is a testament to the conformational impact of such groups. epa.govresearchgate.net

Nucleophilic reactions on the pyrrole nucleus are not anticipated for this compound. The cumulative electron-donating effect of the three methyl groups would make the ring exceptionally electron-rich and thus highly resistant to attack by nucleophiles. onlineorganicchemistrytutor.com

Reactions Involving the Exocyclic Methylidene Group at Position 5

The exocyclic carbon-carbon double bond (the methylidene group) at the C5 position represents a distinct and highly reactive functional group. This group breaks the full aromaticity of the pyrrole ring, localizing a standard π-bond at the C5-C(exo) position. This site is expected to undergo reactions typical of alkenes, particularly those that are part of a conjugated system (an enamine-like fragment N-C=C-C=C).

Carbon-Carbon Double Bond Addition Reactions (e.g., Hydrogenation, Halogenation)

The methylidene group is susceptible to a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation would readily reduce the exocyclic double bond. This reaction would be highly selective for the methylidene group over the endocyclic diene system, as reducing the latter would require disrupting the core heterocyclic structure under more forcing conditions. The product would be 2,2,3,5-tetramethyl-2H-pyrrole or its more stable tautomer, 2,2,3,5-tetramethyl-1H-pyrrole, depending on the conditions and subsequent workup.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is expected to proceed readily. This would lead to the formation of a 5-(1,2-dihaloethyl) intermediate, which could be a versatile precursor for further synthetic transformations.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen atom adding to the terminal methylene (B1212753) carbon and the halide adding to the more substituted C5 position of the pyrrole ring.

Table 1: Predicted Addition Reactions of the Exocyclic Methylidene Group

| Reaction Type | Reagent/Catalyst | Predicted Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 2,2,3,5-Tetramethyl-1H-pyrrole |

| Bromination | Br₂ in CCl₄ | 5-(1,2-Dibromoethyl)-2,2,3-trimethyl-1H-pyrrole |

| Hydrochlorination | HCl (gas or solution) | 5-(1-Chloroethyl)-2,2,3,5-tetramethyl-2,5-dihydro-1H-pyrrole |

Cycloaddition Reactions with Diverse Dienophiles and Dipolarophiles

The exocyclic double bond, being part of a conjugated system, is an excellent candidate for cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reactions): While the methylidene group itself is a dienophile, the entire C2-C3-C4-C5-C(exo) system could potentially act as a diene. However, it is more likely that the exocyclic double bond will function as the dienophile, reacting with various dienes to form spirocyclic compounds where the new six-membered ring is attached at the C5 position of the pyrrole. The reactivity in these reactions would be influenced by the electronic nature of the dienophile. Research on similar 5-methylidene heterocycles, such as hydantoins, shows they readily undergo Diels-Alder reactions. askiitians.com

[3+2] Cycloaddition: The methylidene group is expected to be a highly reactive dipolarophile. It would likely react with a wide range of 1,3-dipoles, such as nitrile oxides, azides, and diazomethane, to generate five-membered spiro-heterocycles. organic-chemistry.orgresearchgate.netacs.org For instance, reaction with a nitrile oxide would yield a spiro-isoxazoline derivative. These reactions are often highly regioselective. acs.org

Table 2: Predicted Cycloaddition Reactions

| Reaction Type | Reagent | Predicted Product Class |

|---|---|---|

| [4+2] Cycloaddition | Cyclopentadiene | Spiro[pyrrole-5,2'-norbornene] derivative |

| [3+2] Cycloaddition | Benzonitrile oxide | Spiro[pyrrole-5,5'-isoxazoline] derivative |

| [3+2] Cycloaddition | Diazomethane | Spiro[pyrrole-5,3'-pyrazoline] derivative |

Olefin Metathesis and Cross-Coupling Strategies for Derivatization

Modern catalytic methods offer powerful strategies for modifying the methylidene group.

Olefin Metathesis: Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), would be a viable strategy for derivatization. Reacting this compound with a terminal or internal alkene would allow for the installation of a variety of substituents at this position, leading to more complex 5-substituted pyrrole derivatives. This provides a direct route to homologation and functionalization of the exocyclic group.

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira) are typically performed on sp²-hybridized carbons bearing a leaving group (e.g., a halide), the exocyclic alkene could potentially participate in certain types of coupling reactions. For instance, a Heck-type reaction could couple the terminal methylene carbon with an aryl halide, although this is less common than the traditional Heck reaction. More plausibly, the methylidene group could be first converted to a vinyl halide or triflate to enable a broader range of standard cross-coupling reactions for C-C bond formation. researchgate.netresearchgate.net

Table 3: Predicted Catalytic Derivatization Strategies

| Reaction Type | Reagent/Catalyst | Predicted Product Structure |

|---|---|---|

| Cross-Metathesis | Styrene, Grubbs' II Catalyst | 5-(1-Phenylvinyl)-2,2,3-trimethyl-1H-pyrrole |

Oxidative and Reductive Transformations of this compound

Controlled Reduction Strategies for Saturated Derivatives

Further research and publication on the reactivity of this compound are needed before a comprehensive and scientifically accurate article on its specific chemical transformations can be written.

Synthetic Utility and Advanced Research Applications of 2,2,3 Trimethyl 5 Methylidene 1h Pyrrole

Role as a Key Building Block in Complex Organic Synthesis

The unique structural features of 2,2,3-trimethyl-5-methylidene-1H-pyrrole, particularly its fully substituted pyrrole (B145914) core and the reactive exocyclic double bond, position it as a valuable intermediate in the synthesis of intricate molecular structures. Its utility spans the creation of novel heterocyclic systems and the assembly of large, functional macrocycles.

Precursor to Advanced Heterocyclic Scaffolds and Molecular Architectures

The reactivity of the methylidene group and the inherent aromaticity of the pyrrole ring make this compound a versatile precursor for constructing complex heterocyclic frameworks through cycloaddition reactions. In these reactions, the pyrrole derivative can act as a diene or dienophile, leading to the formation of polycyclic systems.

A notable strategy involves dearomative cycloadditions, where the aromaticity of the pyrrole ring is temporarily disrupted to form three-dimensional structures. For instance, (4+3) cycloaddition reactions between 3-alkenylpyrroles and in situ-generated oxyallyl cations have been shown to produce complex cyclohepta[b]pyrrole skeletons. nih.gov This approach highlights the potential of pyrrole derivatives with unsaturated side chains to participate in building structurally complex cores found in many bioactive natural products. nih.gov The exocyclic double bond in this compound presents a similar opportunity for participating in such annulation strategies.

Furthermore, the methylidene group, as an electron-deficient alkene analogue, can participate in [3+2] cycloaddition reactions. The Van Leusen pyrrole synthesis, a classic example, involves the reaction of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes to form the pyrrole ring. nih.gov While this method is for forming pyrroles, related [3+2] cycloaddition strategies using other 1,3-dipoles with the exocyclic alkene of the title compound could yield spirocyclic or fused heterocyclic systems. Modern advancements in this area include visible-light-mediated radical [3+2] cycloadditions, which offer mild, redox-neutral conditions for constructing polysubstituted pyrrole architectures and related heterocyclic compounds. rsc.org

The table below summarizes cycloaddition strategies applicable to pyrrole derivatives for creating advanced molecular architectures.

| Reaction Type | Reacting Partners | Resulting Scaffold | Reference |

| Dearomative (4+3) Cycloaddition | 3-Alkenylpyrrole + Oxyallyl Cation | Cyclohepta[b]pyrrole | nih.gov |

| Van Leusen [3+2] Cycloaddition | TosMIC + Electron-Deficient Alkene | Polysubstituted Pyrrole | nih.gov |

| Photocatalytic Radical [3+2] Annulation | N-Aryl Glycinate + Benzylidenemalononitrile | Polysubstituted Pyrrole | rsc.org |

Utilization in the Construction of Porphyrinoid Systems and Related Macrocycles

Pyrrole derivatives are the fundamental building blocks for porphyrins and related macrocycles, which are crucial in biological systems and materials science. The synthesis of these macrocycles often relies on the condensation of monopyrrolic units. Substituted pyrroles like this compound are instrumental in creating porphyrinoids with specific substitution patterns, which in turn dictates their electronic and chemical properties.

Classical methods for porphyrin synthesis, such as the Paal-Knorr synthesis, are first used to generate the required substituted pyrrole precursors from 1,4-dicarbonyl compounds and amines. semanticscholar.org These pyrroles are then used in macrocyclization reactions. The substitution pattern on the this compound would be directly incorporated into the final porphyrin structure, providing steric bulk and electron-donating groups that can modulate the macrocycle's properties.

Application in the Synthesis of Other Pyrrole-Containing Research Tools

The reactive exocyclic double bond of this compound makes it a candidate for developing specialized research tools, particularly in chemical biology. This functionality is analogous to that found in 5-methylene-2-pyrrolones (5MPs), which have emerged as useful alternatives to maleimides for bioconjugation. nih.gov 5MPs react with thiols on proteins and other biomolecules, offering advantages such as greater hydrolytic stability of the resulting conjugate. nih.gov The methylidene group in the title compound can similarly act as a Michael acceptor, enabling its use in conjugating to biological molecules for applications in proteomics, diagnostics, and drug delivery.

The synthesis of 5MPs can be achieved in a one-pot method from furfuryl acetate via bromine oxidation and subsequent trapping of the intermediate by a primary amine. nih.gov This highlights a synthetic route to related reactive pyrrolic structures, underscoring the accessibility and utility of molecules containing the 5-methylene functionality.

Contributions to Methodological Advancements in Organic Chemistry

Research involving this compound and its derivatives stimulates the development of novel synthetic methods, particularly in the areas of catalysis and selective transformations.

Development of New Catalytic Systems for Pyrrole Derivatization

The functionalization of the pyrrole core is a significant area of research, with a focus on developing catalytic systems that offer high selectivity and efficiency. nih.govresearchgate.net While pyrroles are electron-rich and typically undergo electrophilic substitution, modern catalysis has enabled transformations that were previously challenging. nih.gov

One notable advancement is the copper-catalyzed nitrene transfer for the amidation of C-H bonds. Research has shown that a TpBr3Cu(NCMe) complex can catalyze the transfer of a tosyl nitrene group from PhI=NTs to the C-H bonds of pyrrole. scispace.com This reaction exhibits a strong preference for the Cα position. scispace.com Although the C2 and C5 positions of this compound are fully substituted, this methodology represents a significant step in the selective functionalization of pyrroles. Future developments could target the C-H bonds of the methylidene group or the C4 position of the ring system, expanding the toolkit for pyrrole derivatization.

The table below details the results of copper-catalyzed amidation on various pyrrole substrates, demonstrating the catalyst's selectivity.

| Substrate | Catalyst | Reagent | Outcome | Reference |

| 1H-Pyrrole | TpBr3Cu(NCMe) | PhI=NTs | Selective amidation at Cα position | scispace.com |

| N-Protected Pyrroles | TpBr3Cu(NCMe) | PhI=NTs | Cα-H bond amidation | scispace.com |

| 2,5-Dimethylfuran & 1,2,3-trimethyl-pyrrole | TpBr3Cu(NCMe) | PhI=NTs | Cascade reaction to 1,2-dihydropyridine-imine | scispace.com |

Strategies for Enabling Challenging Transformations of Pyrrole Derivatives

The aromatic stability of the pyrrole ring can make certain transformations, especially those that disrupt aromaticity, synthetically challenging. The development of dearomative cycloaddition reactions represents a powerful strategy to overcome this hurdle. As discussed previously, the (4+3) cycloaddition of 3-alkenylpyrroles allows for the one-step construction of complex, seven-membered ring systems fused to the pyrrole core. nih.gov This method transforms a planar, aromatic starting material into a complex, three-dimensional scaffold, showcasing a sophisticated approach to molecular construction. nih.gov

Another challenging transformation is the selective functionalization of one reactive site in the presence of others. The exocyclic double bond of this compound offers a handle for such selective reactions, distinct from the reactivity of the aromatic ring itself. Methodologies developed for related systems, such as the bromine-mediated oxidation of furans to generate 1,4-dicarbonyl compounds in situ for trapping with amines, demonstrate elegant one-pot strategies for creating functionalized pyrrolones. nih.gov Such tandem reaction sequences avoid the isolation of unstable intermediates and provide efficient pathways to valuable synthetic targets.

Future Research Directions for this compound

The continued investigation into this compound is poised to unlock new chemical transformations and materials. The following sections outline key areas for future exploration.

Future synthetic research should prioritize the development of more efficient, sustainable, and environmentally benign methods for synthesizing this compound. While classical methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses provide foundational routes, they often involve harsh conditions, toxic solvents, or generate significant waste. smolecule.comsemanticscholar.org

Green chemistry approaches offer substantial opportunities for improvement. A primary focus will be the adoption of alternative energy sources, such as microwave irradiation, which has been shown to accelerate cyclization steps in related pyrrole syntheses. smolecule.com The exploration of novel catalytic systems is another critical frontier. This includes the development of reusable solid acid catalysts to replace traditional Brønsted or Lewis acids, and investigating organocatalysis to minimize metal contamination. Furthermore, advancing multicomponent reactions, similar to the Hantzsch-type assembly, could enhance atom economy by constructing the complex pyrrole core in a single, efficient step. smolecule.com

| Synthetic Aspect | Classical Approach | Future Green Chemistry Goal |

|---|---|---|

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication |

| Catalysis | Stoichiometric acids (e.g., acetic acid), metal dust (e.g., zinc) smolecule.com | Reusable solid acids, Lewis acids, organocatalysts |

| Solvents | Volatile organic compounds (e.g., toluene, ethanol) smolecule.com | Water, ionic liquids, supercritical fluids, or solvent-free conditions |

| Efficiency | Multiple steps, moderate yields, complex purification semanticscholar.org | One-pot reactions, multicomponent strategies, high atom economy |

The chemical behavior of this compound is dominated by the high reactivity of its exocyclic double bond, which serves as a prime site for various chemical transformations. smolecule.com Future research must aim for a more profound mechanistic understanding of these reactions.

A key area of investigation is the tautomeric equilibrium between the methylidene form and its endocyclic double bond isomers. A comprehensive understanding of this dynamic is crucial, as the predominance of the methylidene tautomer is responsible for its high reactivity in cycloaddition and cross-coupling reactions. smolecule.com

Further mechanistic studies are needed to elucidate the pathways of its diverse reactions:

Cycloaddition Reactions: While the methylidene group is known to participate in [4+2] cycloadditions, detailed computational and kinetic studies are required to understand the stereoselectivity and electronic factors governing this reactivity. smolecule.com

C-H Activation: The C-5 methylidene position is a unique site for directed C-H activation. smolecule.com Future work should focus on expanding the range of catalysts beyond palladium and uncovering the precise mechanism, which is thought to proceed through a concerted metalation-deprotonation pathway. smolecule.com

Cross-Coupling Reactions: The methylidene group is an excellent handle for palladium-catalyzed cross-coupling reactions. smolecule.com In-depth studies are needed to optimize reaction conditions and expand the scope of coupling partners, enabling the synthesis of a wider array of complex functionalized pyrroles.

| Reactive Site | Observed Reaction | Future Mechanistic Focus |

|---|---|---|

| Exocyclic Methylidene C=C bond | [4+2] Cycloaddition smolecule.com | Kinetics, stereochemical control, transition state modeling |

| Methylidene C-H bonds | Directed C-H Functionalization smolecule.com | Catalyst development, understanding directing group effects, reaction pathways |

| Pyrrole Ring | Electrophilic Substitution semanticscholar.org | Regioselectivity with bulky substituents, protonation and stability studies |

The unique structure of this compound makes it an attractive building block (synthon) for supramolecular chemistry and materials science. Organic scaffolds like pyrroles are fundamental to the construction of functional oligomers and polymers. rsc.org

The reactive methylidene group is a key feature that can be exploited for polymerization, allowing the molecule to be incorporated into novel polymer backbones. This could lead to the development of new conductive polymers, materials with unique optical properties, or functional coatings.

In supramolecular chemistry, the molecule's distinct shape and functional groups could be used to design self-assembling systems. Non-covalent interactions, such as hydrogen bonding and π–π stacking, could drive the formation of well-ordered, large-scale structures like tapes, layers, or more complex architectures. nih.govresearchgate.net The pyrrole nitrogen and the methylidene group could also act as ligands, coordinating with metal ions to form metallo-supramolecular assemblies with potential applications in catalysis, sensing, or molecular machinery.

Q & A

Q. What purification protocols ensure high purity for downstream studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.